molecular formula C7H6ClNO2 B8245872 2-Chloro-5-methoxyisonicotinaldehyde

2-Chloro-5-methoxyisonicotinaldehyde

Cat. No.: B8245872
M. Wt: 171.58 g/mol
InChI Key: UQVOGDSQASPDDH-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-5-methoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVOGDSQASPDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyisonicotinaldehyde typically involves the chlorination and methoxylation of isonicotinaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-5-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of heterocyclic aldehydes with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-methoxyisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the isonicotinaldehyde core allows for versatile synthetic modifications and interactions with biological targets .

Biological Activity

2-Chloro-5-methoxyisonicotinaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8_{8}H8_{8}ClN1_{1}O2_{2}, features a chloro group at the 2-position and a methoxy group at the 5-position of the isonicotinaldehyde structure. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, which may lead to enzyme inhibition or receptor modulation. The presence of the chloro and methoxy groups enhances the compound's binding affinity and specificity for its targets.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and PACA2 (pancreatic cancer).
  • Findings : It exhibited promising cytotoxic effects, with IC50_{50} values indicating significant potency compared to standard chemotherapeutics like doxorubicin. For instance, one study reported an IC50_{50} value of 42.6 μM against MCF7 cells, suggesting its potential as an antitumor agent .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. The compound's interaction with enzymes involved in metabolic pathways could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study demonstrated that treatment with this compound resulted in increased apoptosis in cancer cells, as evidenced by DNA fragmentation assays. The percentage of DNA fragmentation was significantly higher in treated cells compared to controls .
    TreatmentDNA Fragmentation (%)ChangeInhibition (%)
    Control8.3 ± 0.3100
    9e (Test Compound)24.2 ± 0.57+15.9+24.45
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of isonicotinaldehyde derivatives indicates that modifications to the chloro and methoxy groups significantly affect biological activity. This insight can guide future drug design efforts aimed at enhancing anticancer efficacy while minimizing side effects.
  • Mechanistic Insights :
    • Mechanistic studies suggest that the compound may upregulate tumor suppressor genes such as p53 while downregulating oncogenes like CCND1, further supporting its potential as a therapeutic agent against various cancers .

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